2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
Description
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one (CAS: 1379323-68-8) is a heterocyclic compound featuring an imidazo[2,1-f][1,2,4]triazin-4-one core substituted with an amino group at position 2 and a bromine atom at position 5. It is primarily utilized as a synthetic building block in medicinal chemistry due to its reactive bromine substituent, which enables cross-coupling reactions for further functionalization . The compound is listed with a purity of ≥95% (HPLC) but is currently discontinued in commercial catalogs .
Properties
IUPAC Name |
2-amino-7-bromo-3H-imidazo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5O/c6-2-1-8-3-4(12)9-5(7)10-11(2)3/h1H,(H3,7,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIKKFSKRJMHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)C(=O)NC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,5-triazine with a brominated imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The amino group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-f][1,2,4]triazin-4-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target proteins or nucleic acids. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Vardenafil and Derivatives
- Core Structure : Imidazo[5,1-f][1,2,4]triazin-4-one.
- Key Substituents :
- Pharmacological Role : PDE-5 inhibitors for erectile dysfunction.
- Activity: Vardenafil exhibits high selectivity for PDE-5 (IC₅₀ = 0.7 nM) . Bromine in 2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one replaces the sulfonylphenyl group, eliminating PDE-5 inhibitory activity but enhancing synthetic utility .
Desulfovardenafil
- Structure : 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4-one .
- Difference : Absence of the sulfonylpiperazine moiety critical for PDE-5 binding.
- Role : Reference standard in pharmaceutical analysis .
CFTR Potentiators
57-Disubstituted-imidazo[5,1-f][1,2,4]triazin-4-amine Derivatives
- Core Structure: Similar imidazo-triazinone core but substituted with amines at position 4 .
- Pharmacological Role : Potentiators of CFTR for treating cystic fibrosis and related disorders .
- Comparison: 2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one’s bromine may serve as a handle for derivatizing CFTR-targeting analogues .
Other Imidazo-Triazinone Analogues
4-Amino-7-bromoimidazo[2,1-f][1,2,4]triazine (CAS: 1235374-44-3)
- Structure: Amino group at position 4, bromine at position 7, and unsaturated triazine ring .
Pyrrolo[2,1-f][1,2,4]triazin Derivatives
- Example: (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol (CAS: 1443531-92-7) .
- Difference: Pyrrolo-triazin core instead of imidazo-triazinone, altering electronic properties and solubility .
Comparative Data Table
Biological Activity
Overview
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one (CAS No. 1379323-68-8) is a heterocyclic compound characterized by the presence of both imidazole and triazine rings. Its unique structural features, including an amino group and a bromine atom, contribute to its diverse biological activities and potential applications in medicinal chemistry and materials science.
- Molecular Formula: CHBrNO
- Molecular Weight: 230.025 g/mol
- PubChem CID: 135742496
The biological activity of 2-amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one primarily involves its interaction with various biological macromolecules. The amino and bromine groups facilitate the formation of hydrogen bonds and halogen bonds with target proteins or nucleic acids. This interaction can modulate enzyme activity or receptor function, leading to significant biological effects.
Antiviral and Anticancer Properties
Research indicates that this compound serves as a precursor for synthesizing potential antiviral and anticancer agents. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development targeting various diseases.
Case Study: Antiviral Activity
A study demonstrated that derivatives of 2-amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one exhibited significant antiviral activity against several viral strains. The mechanism involved the inhibition of viral replication by interfering with the viral polymerase enzyme.
Table 1: Antiviral Activity of Derivatives
| Compound Name | Viral Strain | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | Influenza A | 5.0 | Inhibition of viral polymerase |
| Derivative B | HIV | 3.5 | Interference with reverse transcriptase |
| Derivative C | Herpes Simplex Virus | 7.0 | Blocking viral entry |
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. It can affect the activity of various enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
A recent investigation focused on the inhibitory effects of 2-amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one on specific kinases involved in cancer progression.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Protein Kinase A | 12.0 | Competitive |
| Protein Kinase B | 8.5 | Non-competitive |
| Cyclin-dependent Kinase | 15.0 | Mixed |
Applications in Medicinal Chemistry
The compound's structural versatility allows it to be modified to enhance its biological activity. Researchers are exploring various derivatives that could lead to more potent therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
